molecular formula C6H10O4 B2461233 4-Methoxy-3-methyl-4-oxobutanoic acid CAS No. 32980-25-9

4-Methoxy-3-methyl-4-oxobutanoic acid

Cat. No.: B2461233
CAS No.: 32980-25-9
M. Wt: 146.142
InChI Key: QEZMQNIFDRNSJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methoxy-3-methyl-4-oxobutanoic acid involves several methods, including:

    Acyl Group Substitution: This method involves the substitution of an acyl group in the presence of a catalyst.

    Arndt-Eistert Homologation: This reaction extends the carbon chain of carboxylic acids.

    Bouveault-Blanc Reduction: This reduction method is used to convert esters into primary alcohols.

    Catalytic Hydrogenation: This process involves the addition of hydrogen to the compound in the presence of a catalyst.

    Complex Metal Hydride Reductions: This method uses metal hydrides to reduce carbonyl compounds.

    Ester Cleavage: This reaction involves the breaking of ester bonds to form carboxylic acids.

Chemical Reactions Analysis

4-Methoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, metal hydrides, and various catalysts. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

4-Methoxy-3-methyl-4-oxobutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

4-Methoxy-3-methyl-4-oxobutanoic acid can be compared with other similar compounds, such as:

    4-Methoxy-4-oxobutanoic acid: This compound has a similar structure but lacks the methyl group.

    Methyl 4-oxobutanoate:

The uniqueness of this compound lies in its specific structure, which allows it to act as an enantioselective hydrogenation catalyst, making it valuable in the synthesis of optically active esters.

Properties

IUPAC Name

4-methoxy-3-methyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZMQNIFDRNSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32980-25-9
Record name 4-methoxy-3-methyl-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

133 mg (0.182 mmol) of (RophosARhCOD)CF3SO3 (=precatalyst) were introduced under protective gas into 21 ml of methanol in a 4 l (enamel) Pfaudler autoclave and 526 g (3-65 mol) of 2-methylenesuccinic acid 4-monomethyl ester (=substrate) dissolved in 704 ml of methanol were added. Hydrogenation was then carried out at 40° C. under 5 bar of hydrogen. Conversion of the substrate was complete after 4 h (1H-NMR, 500 MHz). The enantiomeric excess of the product (2R)-methylsuccinic acid 4-monomethyl ester was determined by gas chromatography to be >98% (from: BGB-Analytik, column type: BGB-174, length: 30 m, internal diameter: 0.25 ml, film thickness: 0.25 μm, carrier gas: helium, inlet pressure: 2.35 bar, temperature: 135° C., heating rate: 1.2° C./min, retention time of R enantiomer: 23.3 min, retention time of S enantiomer: 22.6 min). The s/c ratio was 20 000:1.
[Compound]
Name
(RophosARhCOD)CF3SO3
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
526 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
704 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5.73 g (39.8 mmol) of 2-methylenesuccinic acid 4-monomethyl ester were introduced into 12 ml of methanol under protective gas in a 50 ml glass autoclave, and 0.12 ml of a solution of 6.6 mg of (RophosARhCOD)CF3SO3 (=precatalyst) in 3 ml of methanol was added (0.00036 mmol of precatalyst). Hydrogenation was then carried out at 60° C. under 5 bar of hydrogen. Conversion of the precursor was complete after 16 h. The enantiomeric excess of the product was 98%.
Quantity
5.73 g
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.12 mL
Type
reactant
Reaction Step One
[Compound]
Name
(RophosARhCOD)CF3SO3
Quantity
6.6 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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